Stereochemical Purity: Defined (2S,6S) Configuration vs. Racemic Mixtures
2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid is supplied as a single, defined stereoisomer with a purity of 98%, ensuring consistency in chiral synthesis applications . In contrast, the commonly available racemic mixture (e.g., CAS 88234-45-1) provides a 50:50 blend of enantiomers, which can dilute the desired stereochemical effect and complicate SAR studies . The specific (2S,6S) configuration is essential for generating optically pure downstream products, a requirement that cannot be met by racemic substitutes.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (2S,6S) enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 88234-45-1); (2R,6S) isomer (CAS 142893-66-1) |
| Quantified Difference | Target is enantiopure; comparators are either racemic (undefined stereochemistry) or possess a different spatial arrangement (2R,6S) that can alter biological activity . |
| Conditions | Chemical identity as defined by CAS registry and vendor specifications. |
Why This Matters
For researchers conducting SAR or developing chiral APIs, the use of a defined stereoisomer eliminates variability and ensures reproducible biological outcomes, directly impacting the validity of experimental conclusions.
